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Compound of Interest

Compound Name:
3-Chloro-6-methoxypyridine-2-

carboxylic acid

Cat. No.: B1424960 Get Quote

An In-Depth Technical Guide to the Synthesis of 3-Chloro-6-methoxypyridine-2-carboxylic
Acid

Introduction
3-Chloro-6-methoxypyridine-2-carboxylic acid is a substituted picolinic acid derivative of

significant interest in medicinal chemistry and drug development. Its structural motifs are

present in a variety of biologically active compounds, making it a valuable building block for the

synthesis of novel pharmaceutical agents. The pyridine core, adorned with a carboxylic acid, a

methoxy group, and a chlorine atom, offers multiple points for further chemical modification.

This guide, intended for researchers and drug development professionals, provides a detailed

exploration of the synthetic strategies for preparing 3-Chloro-6-methoxypyridine-2-
carboxylic acid (CAS No: 856836-44-7). We will move beyond simple procedural lists to

dissect the underlying chemical principles, justify experimental choices, and present robust,

validated protocols. The narrative will focus on two primary synthetic routes: a classical

approach involving the functionalization of a pre-halogenated pyridine ring and a more modern

strategy centered on late-stage C-H activation.

Physicochemical and Spectroscopic Profile
A thorough understanding of the target compound's properties is fundamental for its synthesis

and characterization.
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Property Value Source

CAS Number 856836-44-7 [1][2]

Molecular Formula C₇H₆ClNO₃ [1]

Molecular Weight 187.58 g/mol [1][3]

Appearance
Solid (typically off-white to

white)
[4]

Boiling Point
99-101 °C (literature value,

may refer to a precursor)
[4]

Synonyms
3-Chloro-6-methoxypicolinic

acid
[1]

Expected Spectroscopic Data:

¹H NMR (DMSO-d₆, 400 MHz): δ ~13.5 (s, 1H, -COOH), 8.1-8.2 (d, 1H, Ar-H), 7.1-7.2 (d, 1H,

Ar-H), 3.9-4.0 (s, 3H, -OCH₃).

¹³C NMR (DMSO-d₆, 101 MHz): δ ~165 (C=O), 162 (C-O), 148 (C), 142 (CH), 125 (C-Cl),

112 (CH), 55 (OCH₃).

Mass Spectrometry (ESI-): [M-H]⁻ calculated for C₇H₅ClNO₃⁻: 186.0; found: 186.0.

Retrosynthetic Analysis and Strategic Planning
The synthesis of a polysubstituted pyridine ring requires careful strategic planning to control

regioselectivity. The directing effects of the existing substituents heavily influence the outcome

of subsequent functionalization steps.

Two logical retrosynthetic disconnections for 3-Chloro-6-methoxypyridine-2-carboxylic acid
are outlined below.
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Strategy A: Late-Stage C-H Chlorination
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Figure 1: Retrosynthetic analysis of the target compound.

Strategy A (C-H Chlorination): This modern approach involves installing the chlorine atom

onto a pre-formed 6-methoxypicolinate scaffold. The key challenge is achieving

regioselective chlorination at the C3 position. The electron-donating methoxy group at C6 is

an ortho-, para-director, strongly activating the C3 and C5 positions for electrophilic

substitution. The electron-withdrawing carboxylate group at C2 is a meta-director. The

combined effect strongly favors substitution at C3, making this a highly logical and potentially

efficient route.[5]

Strategy B (Nucleophilic Substitution): This classical strategy begins with a di-halogenated

pyridine, such as 3,6-dichloropicolinate. The core transformation relies on a regioselective

nucleophilic aromatic substitution (SNAᵣ) with methoxide. The chlorine at the C6 position is

generally more activated towards nucleophilic attack than the one at C3, which should allow

for selective replacement.[6]

This guide will detail the experimental protocol for Strategy A, which often represents a more

streamlined and atom-economical approach.
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Recommended Synthetic Protocol: Late-Stage C-H
Chlorination
This pathway involves three key stages: (1) Esterification of the starting material, (2) O-

Methylation of the hydroxyl group, (3) Regioselective C-H chlorination, and (4) Saponification to

yield the final product.

6-Hydroxypyridine-2-carboxylic acid Methyl 6-hydroxypyridine-2-carboxylate

  Esterification
  (SOCl₂, MeOH)  

Methyl 6-methoxypyridine-2-carboxylate

  Methylation
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Methyl 3-chloro-6-methoxypyridine-2-carboxylate
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  (NCS, MeCN)   3-Chloro-6-methoxypyridine-2-carboxylic acid

  Hydrolysis
  (LiOH, H₂O/THF)  
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Figure 2: Workflow for Synthesis via C-H Chlorination.

Step 1: Esterification of 6-Hydroxypyridine-2-carboxylic
Acid
The protection of the carboxylic acid as a methyl ester is a crucial first step to prevent

unwanted side reactions during the subsequent methylation and chlorination steps. A common

and effective method is the use of thionyl chloride in methanol.

Protocol:

Suspend 6-hydroxypyridine-2-carboxylic acid (1.0 eq) in anhydrous methanol (5-10 mL per

gram of starting material) in a round-bottom flask equipped with a magnetic stirrer and a

reflux condenser.

Cool the suspension to 0 °C in an ice bath.

Slowly add thionyl chloride (1.5 eq) dropwise to the stirred suspension. Gas evolution (HCl,

SO₂) will be observed.

After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6

hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

Cool the reaction mixture to room temperature and remove the solvent under reduced

pressure.
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Redissolve the resulting solid in ethyl acetate and wash with a saturated aqueous solution of

sodium bicarbonate, followed by brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield

Methyl 6-hydroxypyridine-2-carboxylate, which can often be used in the next step without

further purification.

Step 2: O-Methylation
Methylation of the C6 hydroxyl group is achieved under standard Williamson ether synthesis

conditions.

Protocol:

Dissolve the crude Methyl 6-hydroxypyridine-2-carboxylate (1.0 eq) in an anhydrous polar

aprotic solvent such as acetone or DMF.

Add anhydrous potassium carbonate (K₂CO₃, 2.0-2.5 eq) to the solution.

Add methyl iodide (MeI, 1.2-1.5 eq) and heat the mixture to 50-60 °C.

Monitor the reaction by TLC/LC-MS. The reaction is typically complete within 3-5 hours.

After cooling, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

Purify the residue by column chromatography on silica gel (using a hexane/ethyl acetate

gradient) to afford pure Methyl 6-methoxypyridine-2-carboxylate.

Step 3: Regioselective C-H Chlorination
This is the key regiochemical step. N-Chlorosuccinimide (NCS) is an effective electrophilic

chlorinating agent for activated aromatic rings. Acetonitrile is a common solvent for this

transformation.

Protocol:

Dissolve Methyl 6-methoxypyridine-2-carboxylate (1.0 eq) in anhydrous acetonitrile.
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Add N-Chlorosuccinimide (1.1 eq) in one portion.

Heat the reaction mixture to reflux (approx. 80-82 °C) for 12-18 hours. The reaction should

be protected from light to minimize radical side reactions.

Monitor the formation of the product and consumption of the starting material by LC-MS.

Upon completion, cool the mixture and remove the acetonitrile in vacuo.

Dissolve the residue in dichloromethane and wash with water to remove succinimide.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude

Methyl 3-chloro-6-methoxypyridine-2-carboxylate can be purified by column chromatography

or carried forward if sufficiently pure.

Step 4: Saponification (Ester Hydrolysis)
The final step is the hydrolysis of the methyl ester to the target carboxylic acid. Lithium

hydroxide (LiOH) is an excellent choice as it effectively saponifies the ester under mild

conditions, minimizing potential side reactions. This method is a standard procedure for

converting esters to carboxylic acids.[7][8]

Protocol:

Dissolve the crude or purified Methyl 3-chloro-6-methoxypyridine-2-carboxylate (1.0 eq) in a

mixture of THF and water (e.g., a 3:1 ratio).

Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5-2.0 eq) and stir the mixture at room

temperature for 2-4 hours.

Monitor the hydrolysis by TLC/LC-MS until the starting ester is fully consumed.

Remove the THF under reduced pressure.

Dilute the remaining aqueous solution with water and wash with a non-polar solvent like

diethyl ether or ethyl acetate to remove any unreacted starting material or non-acidic

impurities.
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Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with cold 1M HCl. A precipitate

should form.

Collect the solid product by vacuum filtration, wash with cold water, and dry under high

vacuum to yield 3-Chloro-6-methoxypyridine-2-carboxylic acid.

Purification and Characterization
The final product is typically purified by recrystallization from a suitable solvent system, such as

an ethanol/water or ethyl acetate/hexane mixture. Purity should be assessed using High-

Performance Liquid Chromatography (HPLC) and its identity confirmed by ¹H NMR, ¹³C NMR,

and mass spectrometry, comparing the results with the expected data listed previously.

Safety Considerations
Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water. All

manipulations must be performed in a well-ventilated fume hood. Wear appropriate personal

protective equipment (PPE), including gloves, lab coat, and safety glasses.

Methyl Iodide (MeI): Toxic and a suspected carcinogen. Handle only in a fume hood.

N-Chlorosuccinimide (NCS): Corrosive and an oxidizer. Avoid contact with skin and eyes.

Solvents: Handle flammable organic solvents with care and away from ignition sources.

Acids/Bases: Use appropriate care when handling strong acids (HCl) and bases (LiOH).

Conclusion
The synthesis of 3-Chloro-6-methoxypyridine-2-carboxylic acid is readily achievable

through a well-designed, multi-step sequence. The presented strategy, based on a late-stage

regioselective C-H chlorination, is an efficient and logical approach that leverages the inherent

electronic properties of the pyridine scaffold. By carefully protecting the carboxylic acid and

executing a directed electrophilic chlorination, this valuable building block can be prepared in a

controlled and reproducible manner. The provided protocols are robust and serve as a solid

foundation for researchers requiring this compound for their work in drug discovery and

development.
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data reports N-(3-Chloro-2-methylphenyl)-6-oxo-1,6-dihydro- pyridine-3-carboxamide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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